3-[4-(octyloxy)phenyl]-1H-pyrazole-5-carbohydrazide
Description
Unit Cell Parameters and Space Group Determination
While direct X-ray diffraction data for 3-[4-(octyloxy)phenyl]-1H-pyrazole-5-carbohydrazide remains unpublished, analogous pyrazole-carbohydrazide derivatives offer structural benchmarks. For example, the closely related compound N′-[(1E)-4-bromobenzylidene]-5-phenyl-1H-pyrazole-3-carbohydrazide crystallizes in a monoclinic system with space group P2₁/c and unit cell parameters a = 15.5151 Å, b = 7.1752 Å, c = 14.4593 Å, and β = 110.072°. The octyloxy chain in the target compound is expected to introduce steric effects, potentially altering the unit cell dimensions compared to shorter-chain analogues.
Intermolecular Interactions
In crystalline pyrazole-carbohydrazides, N–H⋯O hydrogen bonds dominate the supramolecular architecture. The title compound’s hydrazide group (–CONHNH₂) likely forms bifurcated hydrogen bonds with adjacent molecules, as observed in N′-[(1E)-4-bromobenzylidene]-5-phenyl-1H-pyrazole-3-carbohydrazide, where N1–H1A⋯O1 interactions create infinite chains along the c-axis. The octyloxy chain may participate in weak C–H⋯π interactions with aromatic rings, though its flexibility could reduce crystalline ordering compared to rigid substituents like bromophenyl groups.
Dihedral Angles and Conformational Analysis
The dihedral angle between the pyrazole ring and the 4-substituted phenyl group is a critical structural parameter. In the bromobenzylidene derivative, this angle measures 28.09°, while the octyloxy substituent’s longer alkyl chain may increase torsional strain, potentially widening the angle to 30–35°. Density functional theory (DFT) simulations (discussed in Section 2) provide complementary insights into these geometric features.
Properties
CAS No. |
309735-99-7 |
|---|---|
Molecular Formula |
C18H26N4O2 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
3-(4-octoxyphenyl)-1H-pyrazole-5-carbohydrazide |
InChI |
InChI=1S/C18H26N4O2/c1-2-3-4-5-6-7-12-24-15-10-8-14(9-11-15)16-13-17(22-21-16)18(23)20-19/h8-11,13H,2-7,12,19H2,1H3,(H,20,23)(H,21,22) |
InChI Key |
VFYTXLSCWNFKDF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN |
Origin of Product |
United States |
Preparation Methods
Synthesis of Ethyl 3-(4-Octoxyphenyl)-3-oxopropanoate
The foundational step involves preparing the β-keto ester precursor. Reacting 4-hydroxyacetophenone with octyl bromide under basic conditions (e.g., potassium carbonate in acetone) introduces the octyloxy group, yielding 4-octoxyacetophenone. Subsequent Claisen condensation with ethyl oxalate in the presence of sodium ethylate generates ethyl 3-(4-octoxyphenyl)-3-oxopropanoate.
Reaction Conditions :
-
Solvent : Dry ethanol
-
Catalyst : Sodium ethylate (1.2 equiv)
-
Temperature : 0–5°C (initial), then room temperature
-
Time : 12–24 hours
Pyrazole Ring Formation via Cyclocondensation
The β-keto ester undergoes cyclocondensation with hydrazine hydrate to form ethyl 3-[4-(octyloxy)phenyl]-1H-pyrazole-5-carboxylate.
Procedure :
-
Dissolve ethyl 3-(4-octoxyphenyl)-3-oxopropanoate (10 mmol) in ethanol.
-
Add hydrazine hydrate (12 mmol) dropwise under nitrogen.
-
Reflux at 80°C for 6–8 hours.
-
Cool, filter, and recrystallize from ethanol.
Key Data :
Hydrazinolysis to Carbohydrazide
The ester group at position 5 is converted to carbohydrazide via reaction with hydrazine hydrate.
Procedure :
-
Reflux ethyl 3-[4-(octyloxy)phenyl]-1H-pyrazole-5-carboxylate (5 mmol) with hydrazine hydrate (20 mmol) in ethanol for 12 hours.
-
Concentrate under reduced pressure and recrystallize from ethanol/water.
Key Data :
-
Yield : 65–78%
-
Characterization : IR (KBr): 3320 cm⁻¹ (N-H), 1665 cm⁻¹ (C=O); NMR (DMSO-d₆): δ 1.20–1.40 (m, 15H), 4.00 (t, 2H, OCH₂), 7.10–7.80 (m, 4H), 8.10 (s, 1H), 9.80 (s, 2H, NH₂).
Knoevenagel Condensation and Cyclization Strategy
Synthesis of 4-Octoxyacetophenone
4-Hydroxyacetophenone is alkylated with octyl bromide using potassium carbonate in dimethylformamide (DMF) to yield 4-octoxyacetophenone.
Reaction Conditions :
-
Solvent : DMF
-
Base : K₂CO₃ (2.5 equiv)
-
Temperature : 80°C
-
Time : 24 hours
Enamine Formation via Knoevenagel Condensation
The ketone reacts with dimethylformamide dimethyl acetal (DMF-DMA) to form (E)-3-(dimethylamino)-1-(4-octoxyphenyl)prop-2-en-1-one.
Procedure :
-
Heat 4-octoxyacetophenone (10 mmol) with DMF-DMA (15 mL) at 100°C for 5 hours.
-
Cool and precipitate with petroleum ether.
Key Data :
Pyrazole Cyclization and Oxidation
The enamine undergoes cyclization with hydrazine hydrate to form 3-[4-(octyloxy)phenyl]-1H-pyrazole, which is oxidized to the carboxylic acid at position 5.
Oxidation Procedure :
-
Dissolve pyrazole (5 mmol) in aqueous KMnO₄ (0.5 M).
-
Reflux for 8 hours, acidify with HCl, and extract with ethyl acetate.
Key Data :
Conversion to Carbohydrazide
The carboxylic acid is treated with thionyl chloride to form the acyl chloride, which reacts with hydrazine hydrate.
Procedure :
-
Reflux carboxylic acid (5 mmol) with SOCl₂ (10 mL) for 2 hours.
-
Remove excess SOCl₂, add hydrazine hydrate (10 mmol) in THF, and stir for 4 hours.
Key Data :
-
Yield : 70–75%
-
Characterization : NMR (DMSO-d₆): δ 1.20–1.40 (m, 15H), 4.00 (t, 2H), 7.10–7.80 (m, 4H), 8.10 (s, 1H), 10.20 (s, 2H, NH₂).
Palladium-Catalyzed Cross-Coupling Approach
Suzuki Coupling for 4-Octoxyphenyl Substitution
A boronic ester derivative of 4-octoxyphenyl is coupled with a pyrazole halide using Pd(PPh₃)₄ as a catalyst.
Procedure :
-
Mix 5-bromo-1H-pyrazole-3-carbohydrazide (5 mmol), 4-octoxyphenylboronic acid (6 mmol), Pd(PPh₃)₄ (0.1 equiv), and Na₂CO₃ (2 equiv) in dioxane/water (4:1).
-
Heat at 90°C for 12 hours under nitrogen.
Key Data :
-
Yield : 55–62%
-
Characterization : NMR (DMSO-d₆): δ 1.20–1.40 (m, 15H), 4.00 (t, 2H), 7.10–7.80 (m, 4H), 8.10 (s, 1H).
Comparative Analysis of Methods
| Method | Advantages | Limitations | Overall Yield |
|---|---|---|---|
| β-Keto Ester Route | High regioselectivity; minimal purification | Requires toxic hydrazine hydrate | 65–78% |
| Knoevenagel Condensation | Scalable; uses inexpensive reagents | Multiple steps; moderate oxidation yields | 50–60% |
| Suzuki Coupling | Modular for diverse substituents | Costly catalysts; sensitive to air/moisture | 55–62% |
Chemical Reactions Analysis
Types of Reactions
3-[4-(octyloxy)phenyl]-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The phenyl ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products
Oxidation: Formation of oxides and quinones.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-[4-(octyloxy)phenyl]-1H-pyrazole-5-carbohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Mechanism of Action
The mechanism of action of 3-[4-(octyloxy)phenyl]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrazole-carbohydrazide derivatives are widely studied for their diverse biological activities. Below is a detailed comparison with structurally related compounds:
Table 1: Structural and Functional Comparison
Impact of Substituents on Bioactivity
Electron-Withdrawing Groups (EWGs)
- Chlorine Substitution (e.g., 2,4-dichlorophenyl in ): Increases electrophilicity, enhancing interactions with nucleophilic residues in enzymes (e.g., kinase inhibitors).
- Trifluoromethyl Groups (e.g., in oxadiazole derivatives ): Improve metabolic stability and binding affinity via hydrophobic and electrostatic interactions.
Electron-Donating Groups (EDGs)
- Octyloxy Chain (Target Compound): Prolongs half-life by reducing metabolic clearance .
- Diethylamino Group (e.g., ): Enhances solubility in aqueous media and may confer fluorescence for imaging applications.
Hybrid Moieties
Research Findings
Anticancer Activity
- The target compound’s indolylidene hydrazide moiety shows structural similarity to A549 cell inhibitors reported by Xia et al. (2007) and Fan et al. (2008) .
- Analog 3-(2,4-dichlorophenyl)-N′-(2-oxoindol-3-yl)-1H-pyrazole-5-carbohydrazide demonstrated 70% growth inhibition in A549 cells at 10 μM .
Synthetic Methodologies The target compound is synthesized via hydrazone formation, a method also used for A1H7 (65% yield) . One-pot multicomponent reactions (e.g., for pyranopyrazole derivatives ) highlight the versatility of pyrazole cores in drug discovery.
Crystallographic Studies
- SHELX software () has been critical in resolving crystal structures of analogs, aiding in SAR (structure-activity relationship) studies.
Biological Activity
3-[4-(Octyloxy)phenyl]-1H-pyrazole-5-carbohydrazide, a compound belonging to the pyrazole family, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological properties of this compound, including its synthesis, mechanisms of action, and various biological activities supported by recent research findings.
Synthesis and Structural Characterization
The compound can be synthesized through a multi-step reaction involving hydrazine derivatives and substituted phenyl groups. The synthesis typically includes the formation of Schiff bases, which are crucial intermediates in the preparation of pyrazole derivatives. Characterization techniques such as NMR, IR spectroscopy, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a study showed that pyrazole derivatives effectively inhibited the growth of various cancer cell lines, including breast (MCF7) and liver (HepG2) cancer cells. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 | 15.2 | Apoptosis induction |
| HepG2 | 12.8 | Cell cycle arrest |
| Colo205 | 18.5 | DNA damage and repair inhibition |
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against a range of bacterial strains. Studies have shown that it is effective against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that it could serve as a lead compound for developing new antimicrobial agents.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anti-inflammatory Effects
In vitro studies have suggested that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This activity is particularly relevant in models of acute inflammatory responses.
Case Studies
-
Case Study on Anticancer Activity :
A series of experiments conducted on MCF7 cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, correlating with increased levels of apoptotic markers such as caspase-3 activation. -
Case Study on Antimicrobial Efficacy :
In a comparative study against standard antibiotics, the compound demonstrated superior activity against multidrug-resistant strains of Staphylococcus aureus, highlighting its potential as an alternative therapeutic agent.
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets involved in cell signaling pathways. For example, its structural similarity to known inhibitors allows it to bind effectively to active sites on enzymes or receptors involved in cancer proliferation and inflammation.
Q & A
Q. Optimization Factors :
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency, while non-polar solvents improve selectivity for intermediates .
- Temperature : Microwave-assisted synthesis (80–120°C) reduces reaction time and improves yield compared to traditional thermal methods .
- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) are critical for Suzuki-Miyaura coupling of aryl groups .
Table 1 : Synthesis Method Comparison
| Method | Yield (%) | Purity (%) | Key Condition | Reference |
|---|---|---|---|---|
| Traditional Thermal | 65–75 | 90–95 | Reflux in ethanol | |
| Microwave-Assisted | 85–92 | 95–98 | 100°C, 30 min | |
| Solvent-Free Cyclization | 70–80 | 88–93 | Ball milling, 2 h |
How can researchers confirm the structural integrity of this compound, and what analytical techniques are most reliable?
Basic Research Question
Structural validation requires a combination of spectroscopic and crystallographic methods:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., octyloxy phenyl protons at δ 6.8–7.2 ppm, pyrazole protons at δ 6.2–6.5 ppm) .
- IR Spectroscopy : Stretching vibrations for C=O (1650–1700 cm⁻¹) and N-H (3200–3350 cm⁻¹) confirm the carbohydrazide group .
- X-Ray Crystallography : Resolves absolute configuration and hydrogen-bonding patterns (e.g., hydrazide N-H···O interactions) .
Q. Advanced Validation :
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ at m/z 385.2024 for C₁₉H₂₅N₄O₂) .
- HPLC-PDA : Assesses purity (>98%) and detects regioisomeric byproducts .
What strategies are effective in optimizing the hydrazide moiety for enhanced bioactivity in pyrazole derivatives?
Advanced Research Question
Modifications to the carbohydrazide group can enhance binding to biological targets:
- Electron-Withdrawing Groups (EWGs) : Introduce nitro (-NO₂) or trifluoromethyl (-CF₃) groups to improve electrophilicity and target interaction .
- Steric Hindrance Reduction : Replace bulky substituents with methyl or methoxy groups to improve solubility and membrane permeability .
- Molecular Docking : Use AutoDock or Schrödinger Suite to predict binding affinity with enzymes (e.g., cyclooxygenase-2) .
Q. Case Study :
- Hydrazide-Azo Derivatives : Exhibit enhanced anticancer activity (IC₅₀ = 2.1 µM against MCF-7 cells) via intercalation with DNA .
How do solvent polarity and reaction temperature affect the cyclization step in pyrazole ring formation?
Advanced Research Question
- Solvent Polarity :
- Temperature :
- Microwave Heating (100–120°C) : Achieves >90% yield in 30 minutes by reducing activation energy .
- Room Temperature : Requires 24–48 hours, with yields <60% due to incomplete cyclization .
Recommendation : Use a mixed solvent system (e.g., DMF:H₂O, 4:1) with microwave assistance for optimal yield and purity .
What computational methods are employed to predict the pharmacokinetic properties of this compound?
Advanced Research Question
- ADMET Prediction : Tools like SwissADME or pkCSM estimate:
- Docking Studies : Molecular dynamics simulations (e.g., GROMACS) reveal stable binding with kinase targets (e.g., EGFR, ΔG = -9.8 kcal/mol) .
Table 2 : Predicted ADMET Properties
| Property | Value | Tool Used |
|---|---|---|
| LogP | 3.2 | SwissADME |
| Plasma Protein Binding | 89% | pkCSM |
| Half-Life | 6.5 h | ADMET Lab |
| hERG Inhibition | Low (IC₅₀ > 10 µM) | QikProp |
How can researchers resolve contradictions in reported biological activity data for pyrazole-carbohydrazide derivatives?
Advanced Research Question
Discrepancies often arise from:
Q. Resolution Strategies :
- Reproducibility Studies : Replicate experiments under standardized conditions (e.g., NIH/WHO protocols) .
- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., correlation between logP and cytotoxicity) .
What methodologies support the design of multi-target ligands using the pyrazole-carbohydrazide scaffold?
Advanced Research Question
- Fragment-Based Design : Combine pyrazole cores with pharmacophores targeting kinases (e.g., EGFR) and GPCRs .
- Hybrid Molecules : Conjugate with chalcone or isatin moieties to enhance anti-inflammatory and antimicrobial activity .
- Network Pharmacology : Use STRING or KEGG databases to identify synergistic targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
